molecular formula C11H11BrO2 B8512642 Methyl 3-bromo-5-(prop-1-en-2-yl)benzoate

Methyl 3-bromo-5-(prop-1-en-2-yl)benzoate

Cat. No.: B8512642
M. Wt: 255.11 g/mol
InChI Key: SQGOBMVVTIDILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-(prop-1-en-2-yl)benzoate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 3-bromo-5-prop-1-en-2-ylbenzoate

InChI

InChI=1S/C11H11BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-6H,1H2,2-3H3

InChI Key

SQGOBMVVTIDILK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromo-5-iodobenzoate (2.50 g, 7.33 mmol) in acetonitrile (22.0 mL) and water (7.33 mL) was 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.378 mL, 7.33 mmol), palladium(II) acetate (41.0 mg, 0.183 mmol), 3,3′3″-phosphinidynetris(benzenesulfonic acid)trisodium salt (313 mg, 0.550 mmol) and diisopropylamine (2.61 mL, 18.33 mmol) and the mixture was heated to 80° C. After 2.5 h, the reaction was allowed to cool to ambient temperature and saturated aqueous sodium bicarbonate was added. The mixture was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→80% hexanes/ethyl acetate) gave the title compound (1.71 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.378 mL
Type
reactant
Reaction Step Two
Quantity
2.61 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.33 mL
Type
solvent
Reaction Step Six
Quantity
41 mg
Type
catalyst
Reaction Step Seven
Quantity
313 mg
Type
catalyst
Reaction Step Eight

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